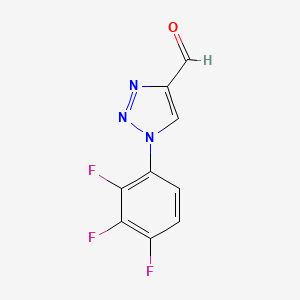
1-(2,3,4-trifluorophenyl)-1H-1,2,3-triazole-4-carbaldehyde
説明
1-(2,3,4-trifluorophenyl)-1H-1,2,3-triazole-4-carbaldehyde is a useful research compound. Its molecular formula is C9H4F3N3O and its molecular weight is 227.14 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
作用機序
Mode of Action
It’s worth noting that compounds with similar structures have been used in suzuki–miyaura cross-coupling reactions .
Biochemical Pathways
Compounds with similar structures have been known to participate in carbon–carbon bond forming reactions .
Pharmacokinetics
The pharmacokinetics of 1-(2,3,4-trifluorophenyl)-1H-1,2,3-triazole-4-carbaldehyde, including its absorption, distribution, metabolism, and excretion (ADME) properties, are currently unknown .
生物活性
1-(2,3,4-trifluorophenyl)-1H-1,2,3-triazole-4-carbaldehyde is a compound of significant interest in medicinal chemistry due to its diverse biological activities. The triazole ring is known for its ability to interact with various biological targets, leading to applications in treating diseases such as cancer and infections. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and structure-activity relationships (SAR).
Chemical Structure and Properties
The compound's structure can be represented as follows:
This structure features a trifluoromethyl group which enhances its lipophilicity and biological activity. The presence of the triazole moiety contributes to its pharmacological properties.
Antimicrobial Activity
1-(2,3,4-trifluorophenyl)-1H-1,2,3-triazole derivatives have been shown to exhibit potent antimicrobial effects. Research indicates that compounds containing the triazole ring can inhibit the growth of various pathogens, including bacteria and fungi. For instance:
- Antifungal Activity : Triazole derivatives have demonstrated efficacy against fungi such as Candida albicans and Aspergillus niger through inhibition of ergosterol synthesis.
- Antibacterial Activity : Compounds have shown activity against Gram-positive and Gram-negative bacteria by disrupting bacterial cell wall synthesis.
Anticancer Activity
Triazole-containing compounds are being investigated for their anticancer properties. Studies have indicated that these compounds can induce apoptosis in cancer cells by targeting specific pathways:
- Mechanism of Action : The inhibition of Bcl-2 proteins has been identified as a key mechanism through which these compounds exert their cytotoxic effects. Bcl-2 is an anti-apoptotic protein that regulates cell death; thus, its inhibition leads to increased apoptosis in cancer cells .
| Compound | IC50 (µM) | Target |
|---|---|---|
| 5k | 0.5 | Bcl-2 |
| 5l | 0.7 | Bcl-2 |
Anti-Cholinesterase Activity
The compound also exhibits anti-cholinesterase (AChE) activity, which is crucial for the treatment of neurodegenerative diseases such as Alzheimer’s disease. The triazole ring enhances binding affinity to AChE enzymes:
- Inhibition Potency : Several derivatives have shown IC50 values lower than standard drugs like donepezil, indicating superior efficacy in inhibiting AChE activity .
Structure-Activity Relationship (SAR)
The biological activity of this compound is influenced by modifications to its structure:
- Trifluoromethyl Group : The presence of the trifluoromethyl group significantly enhances the compound's potency against various targets due to increased electron-withdrawing effects.
Case Studies
Several studies highlight the effectiveness of triazole derivatives:
- Study on Antitrypanosomal Activity : A series of triazole compounds were evaluated against Trypanosoma cruzi, with some derivatives showing IC50 values as low as 5.2 µM .
- Neuroprotective Effects : Research demonstrated that certain triazole hybrids exhibited neuroprotective effects by reducing oxidative stress markers in neuronal cells.
特性
IUPAC Name |
1-(2,3,4-trifluorophenyl)triazole-4-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4F3N3O/c10-6-1-2-7(9(12)8(6)11)15-3-5(4-16)13-14-15/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWOFUQQPWRMCIK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1N2C=C(N=N2)C=O)F)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4F3N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















